1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of an isopropyl group, a methyl group, a carbonitrile group, and a keto group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol, with glacial acetic acid as a catalyst, and the mixture is refluxed for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-1,4-dimethyl-2-oxo-5-(4-phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile
- 5-Fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile
- 2,6-Dihydroxy-5-fluoronicotinonitrile
Uniqueness
1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the isopropyl and methyl groups, along with the carbonitrile and keto functionalities, makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-methyl-2-oxo-1-propan-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-7(2)12-8(3)4-5-9(6-11)10(12)13/h4-5,7H,1-3H3 |
InChI Key |
HMEPGIZVNMQCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1C(C)C)C#N |
Origin of Product |
United States |
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